5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene is a polycyclic aromatic compound notable for its unique structural features and potential applications in organic electronics. This compound is characterized by the presence of two trimethylsilyl ethynyl groups attached to a dihydroacenaphthylene core, which enhances its electronic properties and solubility.
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene falls under the category of organosilicon compounds and polycyclic aromatic hydrocarbons. Its structure allows it to participate in various chemical reactions typical of both classes.
The synthesis of 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene typically involves the following steps:
The synthesis may require specific conditions, including inert atmosphere (nitrogen or argon), controlled temperatures, and the use of solvents like tetrahydrofuran or dimethylformamide to facilitate reactions .
The molecular structure of 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene can be represented as follows:
The compound's InChI key is CMTMWEXUJQSPCA-UHFFFAOYSA-N
, and its SMILES representation is C[Si](C)(C)C#Cc1ccc(cc1)C#C[Si](C)(C)C
, which provides insights into its connectivity and functional groups .
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene can participate in various chemical reactions:
These reactions often require specific catalysts (e.g., palladium or copper-based catalysts) and conditions (temperature, pressure) to proceed efficiently.
The mechanism of action for reactions involving 5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene typically involves:
Kinetic studies often reveal that these processes are influenced by factors such as temperature and solvent choice.
5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene has several scientific applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7